Computed Lipophilicity (XLogP3) Comparison: N-Ethyl vs. N-Methyl Analog
The N-ethyl substitution provides a distinct lipophilicity advantage over the N-methyl analog. The computed XLogP3 for N-Ethyl-3-(1H-imidazol-5-yl)acrylamide is 0.2, compared to -0.2 for the N-methyl analog 3-(1H-imidazol-5-yl)-N-methylacrylamide [1][2]. This 0.4 log unit increase is significant for membrane permeability and target residency, as it moves the compound's partition coefficient closer to the optimal range (XLogP 1-3) for passive cellular permeability often sought in probe and lead-like molecules.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 3-(1H-imidazol-5-yl)-N-methylacrylamide: XLogP3 = -0.2 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
For scientists selecting a building block for probes or lead optimization, a more balanced XLogP3 of 0.2 suggests superior membrane permeability relative to the more hydrophilic N-methyl analog, reducing the need for further structural optimization.
- [1] PubChem. (2026). Compound Summary for CID 25129634, N-Ethyl-3-(1H-imidazol-5-yl)acrylamide. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 101931191, 3-(1H-Imidazol-5-yl)-N-methylacrylamide. National Library of Medicine. View Source
